4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride
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Overview
Description
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The presence of the trifluoromethylthio group and the sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride typically involves the introduction of the trifluoromethylthio group into a benzoxazole scaffold. One common method is the reaction of 2-aminobenzoxazole with trifluoromethanesulfanylamide under mild conditions. This reaction proceeds efficiently and yields the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Photocatalytic methods, which utilize visible light and a photocatalyst, are also explored for industrial applications due to their mild reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the trifluoromethylthio group.
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the development of bioactive molecules that can modulate biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as kinase inhibitors and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of protein function .
Comparison with Similar Compounds
Benzo[d]oxazole Derivatives: Compounds such as 2-aminobenzo[d]oxazole and N-alkylated 2-aminobenzo[d]oxazole share structural similarities with 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds also exhibit significant bioactivities and are used in medicinal chemistry.
Uniqueness: The presence of the trifluoromethylthio group and the sulfonyl chloride group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable intermediate in the synthesis of bioactive molecules and industrial chemicals .
Properties
Molecular Formula |
C8H3ClF3NO3S2 |
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Molecular Weight |
317.7 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-13-6-4(16-7)2-1-3-5(6)17-8(10,11)12/h1-3H |
InChI Key |
SRPIXJAHUYIHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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